molecular formula C16H22N2O B14563991 N-[1,3-Dimethyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine CAS No. 61957-33-3

N-[1,3-Dimethyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine

Cat. No.: B14563991
CAS No.: 61957-33-3
M. Wt: 258.36 g/mol
InChI Key: MAVKIVZTBDMHSE-UHFFFAOYSA-N
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Description

N-[1,3-Dimethyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine is a complex organic compound that features a piperidine moiety. Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various organic compounds, including medicinal products

Preparation Methods

The synthesis of N-[1,3-Dimethyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine involves several steps. One common method includes the hydrogenation of pyridine over a molybdenum disulfide catalyst . Another method involves the reduction of pyridine via a modified Birch reduction using sodium in ethanol . These methods are efficient and widely used in industrial production.

Chemical Reactions Analysis

N-[1,3-Dimethyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen, sodium, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N-[1,3-Dimethyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The piperidine moiety plays a crucial role in its biological activity, interacting with various enzymes and receptors in the body . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-[1,3-Dimethyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine can be compared with other piperidine derivatives such as piperine, evodiamine, matrine, berberine, and tetrandine . These compounds share similar structural features but differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

CAS No.

61957-33-3

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

N-(1,3-dimethyl-3-piperidin-1-yl-1H-inden-2-ylidene)hydroxylamine

InChI

InChI=1S/C16H22N2O/c1-12-13-8-4-5-9-14(13)16(2,15(12)17-19)18-10-6-3-7-11-18/h4-5,8-9,12,19H,3,6-7,10-11H2,1-2H3

InChI Key

MAVKIVZTBDMHSE-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2C(C1=NO)(C)N3CCCCC3

Origin of Product

United States

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